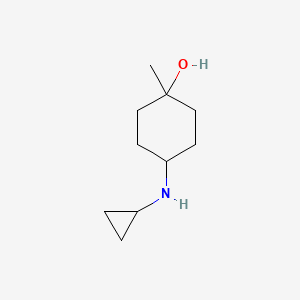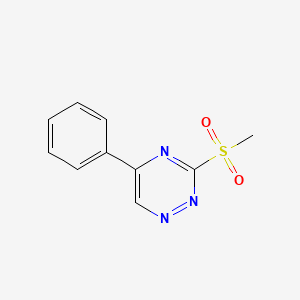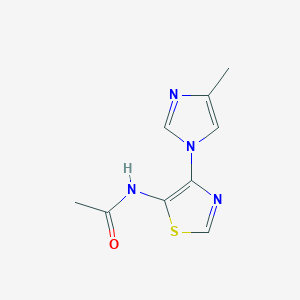
Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.
Bromination: Addition of the bromine atom at the 5-position.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions.
Piperazinylation: Attachment of the 4-methyl-1-piperazinyl group.
Esterification: Formation of the ethyl ester at the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of specific catalysts or reagents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl group.
Reduction: Reduction reactions can occur at the quinoline core or the bromine atom.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the piperazinyl group.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Compounds with substituted halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various quinolone derivatives with potential antibacterial activity.
Biology
Antibacterial Studies: Investigated for its efficacy against different bacterial strains.
Medicine
Antibiotic Development: Potential use in developing new antibiotics for treating resistant bacterial infections.
Industry
Pharmaceutical Manufacturing: Utilized in the production of antibacterial drugs.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.
Propiedades
Fórmula molecular |
C20H22BrF2N3O3 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
ethyl 5-bromo-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22BrF2N3O3/c1-3-29-20(28)12-10-26(11-4-5-11)17-13(19(12)27)14(21)15(22)18(16(17)23)25-8-6-24(2)7-9-25/h10-11H,3-9H2,1-2H3 |
Clave InChI |
ZKLVNLYEVGHONH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C2=C(C1=O)C(=C(C(=C2F)N3CCN(CC3)C)F)Br)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Phosphonomethylphenyl]-2-aminobutanoic acid](/img/structure/B8333629.png)






![4-Methyl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8333664.png)



![N-acetyl-N-(5-amino-benzo[d]isothiazol-3-yl)-acetamide](/img/structure/B8333708.png)


